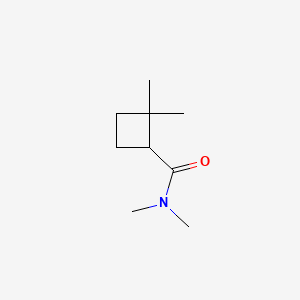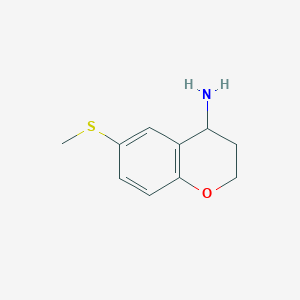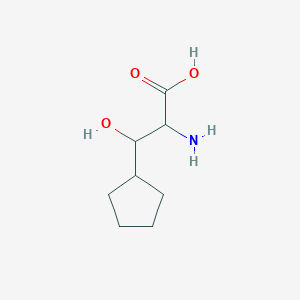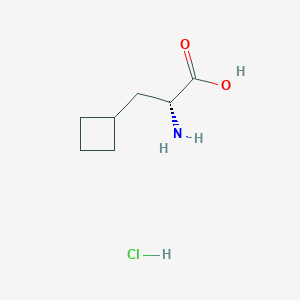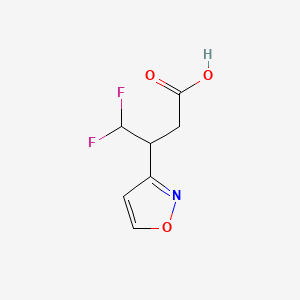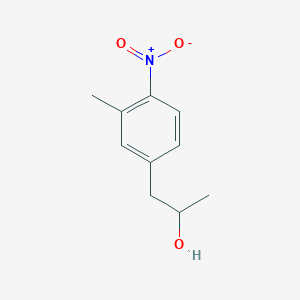
1-(3-Methyl-4-nitrophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-4-nitrophenyl)propan-2-ol is an organic compound with the molecular formula C10H13NO3 It is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with a propanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-4-nitrophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-4-nitrobenzaldehyde with a Grignard reagent, such as methylmagnesium iodide, followed by hydrolysis to yield the desired alcohol . The reaction typically occurs in anhydrous ether as a solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methyl-4-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: H2 with Pd/C, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Various nucleophiles under appropriate conditions, such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of 1-(3-Methyl-4-nitrophenyl)propan-2-one.
Reduction: Formation of 1-(3-Methyl-4-aminophenyl)propan-2-ol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-4-nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-4-nitrophenyl)propan-2-ol depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Methyl-4-nitrophenyl)propan-2-ol
- 1-(4-Nitrophenyl)propan-2-ol
- 1-(3-Methyl-4-aminophenyl)propan-2-ol
Comparison: 1-(3-Methyl-4-nitrophenyl)propan-2-ol is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
1-(3-methyl-4-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C10H13NO3/c1-7-5-9(6-8(2)12)3-4-10(7)11(13)14/h3-5,8,12H,6H2,1-2H3 |
InChI-Schlüssel |
WDHUZIVGUGVSAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)

![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)



